7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one 7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513163
InChI: InChI=1S/C8H6ClNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11)
SMILES:
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol

7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one

CAS No.:

Cat. No.: VC13513163

Molecular Formula: C8H6ClNO2

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one -

Specification

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
IUPAC Name 7-chloro-1,4-dihydro-3,1-benzoxazin-2-one
Standard InChI InChI=1S/C8H6ClNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11)
Standard InChI Key IPSHCFHBJHUIPH-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=C(C=C2)Cl)NC(=O)O1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic structure comprising a benzene ring fused to a 1,3-oxazine ring. The chlorine atom at the 7-position introduces electronic effects that influence reactivity and biological interactions. Key structural descriptors include:

PropertyValue
IUPAC Name7-chloro-1,4-dihydro-3,1-benzoxazin-2-one
Molecular FormulaC8H6ClNO2\text{C}_8\text{H}_6\text{ClNO}_2
Molecular Weight183.59 g/mol
Canonical SMILESC1C2=C(C=C(C=C2)Cl)NC(=O)O1
InChI KeyIPSHCFHBJHUIPH-UHFFFAOYSA-N

The planar benzoxazinone core facilitates π-π stacking interactions with biological targets, while the chloro substituent enhances lipophilicity (LogP=1.96\text{LogP} = 1.96).

Physicochemical Properties

Thermal stability and solubility data remain limited, but its crystalline solid state at room temperature suggests moderate melting points typical of benzoxazine derivatives. The compound’s polarity, inferred from a polar surface area (PSA) of 41.82 Ų, supports solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthetic Methodologies

One-Pot Aerobic Oxidative Synthesis

A widely adopted route involves the condensation of 2-aminobenzyl alcohols with aldehydes under aerobic conditions, catalyzed by chloroacetic acid. This method achieves cyclization via imine formation followed by oxidation, yielding benzoxazinones in moderate to high yields (60–85%). For example, reacting 2-amino-4-chlorobenzyl alcohol with formaldehyde generates the title compound through intermediate Schiff base formation .

Carbamate Cyclization

An alternative approach employs aryl or alkyl chloroformates to avoid toxic phosgene. As detailed in patent EP0968197B1, the process involves:

  • Carbamate Formation: Treating 2-amino-4-chlorobenzyl alcohol with 4-nitrophenyl chloroformate in dichloromethane at 20–25°C for 2 hours.

  • Cyclization: Quenching with aqueous KOH (pH 11) and stirring the biphasic mixture at 50°C for 6 hours to induce ring closure.

  • Isolation: Extracting the product into the organic phase, followed by solvent evaporation and recrystallization .

This method offers scalability (>90% purity) and avoids hazardous reagents, making it industrially viable .

Pharmacological Activities

Glucosidase Inhibition

The compound exhibits potent inhibitory activity against β-glucosidases, enzymes critical for carbohydrate metabolism. In vitro assays using rat intestinal glucosidase revealed an IC50\text{IC}_{50} of 11.5 µM for its derivative 4-(7-chloro-2,4-dihydro-1H-benzo[d] oxazin-2-yl)phenol, surpassing the reference drug acarbose (IC50=14.2μM\text{IC}_{50} = 14.2 \, \mu\text{M}) . Docking studies attribute this activity to hydrogen bonding between the oxazinone carbonyl and catalytic residues (Glu-304, Asp-57) of the enzyme .

Sodium/Glucose Cotransporter 1 (SGLT1) Antagonism

Computational modeling predicts high affinity for SGLT1 (Docking Score=9.2kcal/mol\text{Docking Score} = -9.2 \, \text{kcal/mol}), a transporter mediating intestinal glucose absorption. In vivo studies in streptozotocin-induced diabetic rats demonstrated a 40% reduction in postprandial hyperglycemia following oral administration (10 mg/kg), comparable to phlorizin, a known SGLT inhibitor .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator